N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride
Description
N-methyl-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)acetamide hydrochloride is a bicyclic alkaloid derivative characterized by a fused pyrido-diazocine core and an acetamide side chain modified with a methyl group. Its IUPAC name, 2-(6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl)acetamide hydrochloride, reflects its complex tricyclic structure with a bridgehead nitrogen and ketone functionality . The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-methyl-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-15-13(18)9-16-6-10-5-11(8-16)12-3-2-4-14(19)17(12)7-10;/h2-4,10-11H,5-9H2,1H3,(H,15,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDZGJKBKMSHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CC2CC(C1)C3=CC=CC(=O)N3C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives and bicyclic alkaloids, emphasizing molecular features, synthesis routes, and biological relevance.
Pyrido-Diazocine Derivatives
Example Compound: 2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide ()
- Structural Differences : Lacks the N-methyl group and hydrochloride salt present in the target compound.
- Functional Impact : The absence of methylation may reduce lipophilicity and alter receptor binding kinetics. The hydrochloride salt in the target compound improves aqueous solubility, which is critical for bioavailability .
Imidazo[1,2-a]pyridine Acetamide Derivatives ()
Example Compounds :
- N-ethyl-N-(4-pyridinylmethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride
- N-(2-methoxyethyl)-N-(2-morpholinylethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide hydrochloride
| Feature | Target Compound | Imidazo[1,2-a]pyridine Derivatives |
|---|---|---|
| Core Structure | Pyrido-diazocine | Imidazo[1,2-a]pyridine |
| Substituents | N-methyl, ketone | Aryl groups (e.g., 4-methylphenyl) |
| Salt Form | Hydrochloride | Hydrochloride |
| Therapeutic Target | nAChR modulation (inferred) | Neuroinflammation, analgesia |
- Key Differences: The imidazo[1,2-a]pyridine core lacks the bridged diazocine ring, reducing conformational rigidity.
Thiazolidinone and Pyrimidine Acetamides ()
Example Compounds :
- N-(2,3-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide ()
- 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-phenylacetamide ()
| Feature | Target Compound | Thiazolidinone/Pyrimidine Derivatives |
|---|---|---|
| Core Structure | Pyrido-diazocine | Thiazolidinone/pyrimidine |
| Bioactivity | Neuropharmacological | Hypoglycemic, antimicrobial |
| Functional Groups | Ketone, methyl acetamide | Thiol, dioxothiazolidinone |
- Key Differences: Thiazolidinone derivatives exhibit distinct mechanisms, such as PPAR-γ agonism for hypoglycemic effects, unlike the target compound’s inferred nAChR activity . The thiol group in ’s compound may confer antioxidant properties, absent in the target compound.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example:
- Step 1: React 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidenedione with chloroacetylated intermediates in dimethylformamide (DMF) using potassium carbonate as a base. Stir at room temperature and monitor progress via TLC .
- Step 2: Purify the product by precipitation in water and recrystallization.
| Key Reaction Parameters | Conditions/Yields |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (1.5 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Optimization Tips:
- Use anhydrous conditions to minimize side reactions.
- Adjust stoichiometry of chloroacetylated intermediates to improve conversion .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer: Combined spectroscopic and analytical techniques are critical:
- ¹H/¹³C NMR: Confirm backbone structure and substituent positions. For example, a singlet at δ 10.10 ppm (NHCO) in DMSO-d6 confirms the acetamide moiety .
- IR Spectroscopy: Detect carbonyl stretches (e.g., 1667 cm⁻¹ for C=O) .
- Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
| Key Characterization Data | Observations |
|---|---|
| ¹H NMR (DMSO-d6) | δ 12.50 (NH), 4.12 (SCH₂) |
| IR (KBr) | 1667 cm⁻¹ (C=O) |
| MS (ESI) | m/z 430.2 [M+1]⁺ |
Best Practices:
- Cross-validate results with elemental analysis (C, H, N, S) to confirm purity .
Q. What are the solubility and stability profiles under various experimental conditions?
Methodological Answer: Solubility and stability depend on solvent polarity and pH:
| Solubility Profile | Conditions |
|---|---|
| DMSO | >50 mg/mL |
| Ethanol | ~20 mg/mL |
| Water | <1 mg/mL |
Stability Considerations:
- Stable in neutral pH; avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis .
- Store at –20°C under inert atmosphere for long-term stability.
Advanced Research Questions
Q. What methodologies are effective for resolving crystal structure contradictions using X-ray diffraction data?
Methodological Answer: Use SHELX programs (e.g., SHELXL) for refinement:
- Step 1: Process intensity data with SHELXS for initial phase solutions .
- Step 2: Refine hydrogen bonding networks via graph-set analysis to resolve ambiguities in hydrogen atom placement .
| Common Challenges | Solutions |
|---|---|
| Disordered solvent molecules | Use SQUEEZE algorithm in PLATON |
| Twinning | Apply twin-law refinement in SHELXL |
Case Study:
Q. How can researchers address contradictions in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Technique Validation: Compare NMR, IR, and MS data to identify inconsistencies (e.g., unexpected δ shifts due to solvent effects) .
- Computational Aids: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results .
| Example Discrepancy | Resolution Strategy |
|---|---|
| Missing NH signal in NMR | Check DMSO-d6 purity or use D₂O exchange |
| MS fragmentation mismatch | Re-run HRMS with internal calibration |
Q. What in silico and in vitro approaches are suitable for studying biological target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., enzymes/receptors). Validate with MD simulations .
- In Vitro Assays:
| Key Parameters for Docking | Settings |
|---|---|
| Grid Box Size | 25 ų |
| Exhaustiveness | 100 |
Validation:
- Compare docking scores with experimental IC₅₀ values to assess predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
